
对-(叔丁基二甲基硅氧基)苯乙烯
描述
p-(t-Butyldimethylsiloxy)styrene: is an organosilicon compound with the molecular formula C14H22OSi. It is a derivative of styrene, where the para position of the phenyl ring is substituted with a tert-butyldimethylsiloxy group. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions .
科学研究应用
Chemistry: p-(t-Butyldimethylsiloxy)styrene is extensively used in organic synthesis for the formation of complex molecules. Its ability to participate in cross-coupling reactions makes it a valuable reagent in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, p-(t-Butyldimethylsiloxy)styrene is used as a building block for the synthesis of biologically active molecules. Its derivatives have been studied for their potential therapeutic properties .
Industry: The compound is used in the production of polymers and advanced materials. Its unique structure allows for the creation of materials with specific properties, such as increased thermal stability and resistance to degradation .
准备方法
Synthetic Routes and Reaction Conditions: p-(t-Butyldimethylsiloxy)styrene can be synthesized through the condensation reaction between p-vinylphenol and tert-butyldimethylsilyl chloride. The reaction typically occurs in the presence of a base, such as triethylamine, and an inert solvent like dichloromethane. The mixture is stirred at room temperature, and the product is purified through distillation or chromatography .
Industrial Production Methods: In an industrial setting, the synthesis of p-(t-Butyldimethylsiloxy)styrene follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then subjected to rigorous purification processes to meet industrial standards .
化学反应分析
Types of Reactions:
Cross-Coupling Reactions: p-(t-Butyldimethylsiloxy)styrene is commonly used in Heck and Suzuki cross-coupling reactions.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the tert-butyldimethylsiloxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Heck Reaction: Palladium catalysts, such as palladium acetate, are used along with bases like potassium carbonate.
Suzuki Reaction: Palladium catalysts and bases like sodium carbonate are used, with solvents such as tetrahydrofuran or water.
Major Products:
作用机制
The mechanism by which p-(t-Butyldimethylsiloxy)styrene exerts its effects is primarily through its participation in cross-coupling reactions. The tert-butyldimethylsiloxy group acts as a protecting group, stabilizing the molecule and allowing for selective reactions at the vinyl group. The palladium-catalyzed cross-coupling reactions involve the formation of a palladium complex with the styrene derivative, followed by the transmetalation and reductive elimination steps to form the final product .
相似化合物的比较
p-Vinylphenol: Similar to p-(t-Butyldimethylsiloxy)styrene but lacks the tert-butyldimethylsiloxy group.
p-(Trimethylsiloxy)styrene: Another derivative of styrene with a trimethylsiloxy group instead of tert-butyldimethylsiloxy.
Uniqueness: p-(t-Butyldimethylsiloxy)styrene is unique due to the presence of the bulky tert-butyldimethylsiloxy group, which provides steric protection and enhances the stability of the molecule. This makes it particularly useful in selective cross-coupling reactions, where other similar compounds might not perform as effectively .
属性
IUPAC Name |
tert-butyl-(4-ethenylphenoxy)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22OSi/c1-7-12-8-10-13(11-9-12)15-16(5,6)14(2,3)4/h7-11H,1H2,2-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPBMCKCBQURHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
84516-63-2 | |
| Record name | Silane, (1,1-dimethylethyl)(4-ethenylphenoxy)dimethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84516-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60451332 | |
| Record name | 4-(t-butyldimethylsilyloxy)styrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84494-81-5 | |
| Record name | 4-(t-butyldimethylsilyloxy)styrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
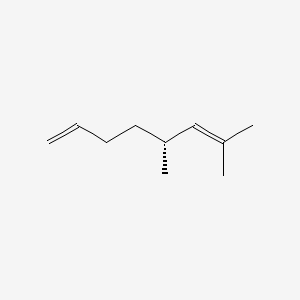
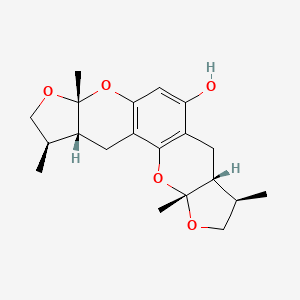
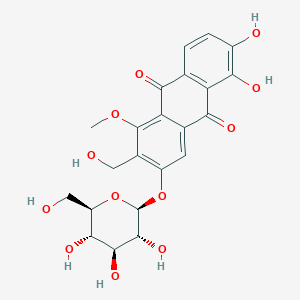
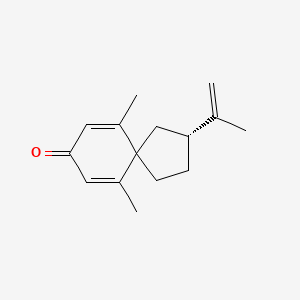

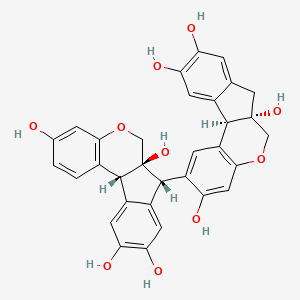

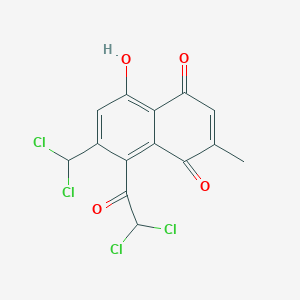
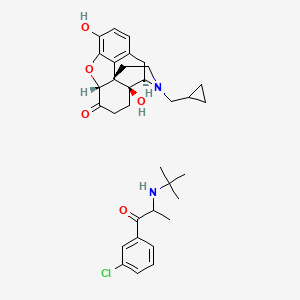
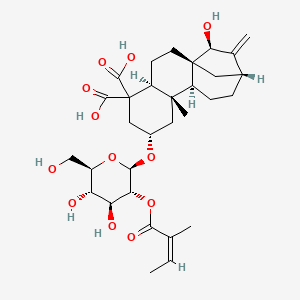
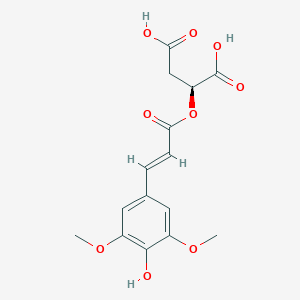
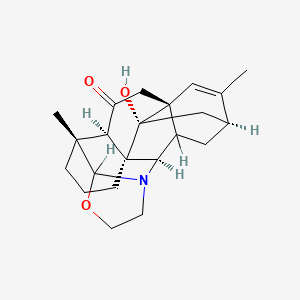

![sodium;(2R)-2-[4-(7-chloroquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B1251776.png)
